![molecular formula C11H7Cl2N5O B2635002 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea CAS No. 1025306-99-3](/img/structure/B2635002.png)
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea
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Description
1-(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea, hereafter referred to as “the compound”, is a synthetic chemical compound with a broad range of potential applications in scientific research. Its unique combination of properties, including its stability, solubility and low toxicity, make it an ideal candidate for use in laboratory experiments. In
Scientific Research Applications
Antimycobacterial Activity
Substituted urea derivatives have been explored for their antimycobacterial properties against Mycobacterium tuberculosis. By modifying the structure of these compounds, researchers have identified several derivatives with significant inhibitory effects, suggesting potential for novel drug development against tuberculosis (Scozzafava, Mastrolorenzo, & Supuran, 2001).
Antitumor Activities
Research has also focused on synthesizing novel urea derivatives to evaluate their antitumor activities. For example, thiazolyl urea derivatives have shown promise in this area, indicating the potential for these compounds to serve as a basis for developing new anticancer agents (Ling et al., 2008).
Inhibition of Translation Initiation
Certain N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor (HRI), reducing cancer cell proliferation by affecting the process of translation initiation. This discovery opens avenues for creating targeted anti-cancer therapies with minimal toxicity (Denoyelle et al., 2012).
Antimicrobial Degradation
Electro-Fenton systems have been used to degrade antimicrobials like triclosan and triclocarban, compounds related to substituted ureas in terms of application and structure. These systems efficiently remove these contaminants from water, highlighting the environmental applications of understanding and manipulating urea derivatives (Sirés et al., 2007).
Corrosion Inhibition
Urea derivatives have also been studied for their role in corrosion inhibition. Specifically, triazinyl urea derivatives have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, showcasing their potential in industrial applications (Mistry et al., 2011).
properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N5O/c12-7-2-1-6(3-8(7)13)17-11(19)18-10(5-15)9(16)4-14/h1-3H,16H2,(H2,17,18,19)/b10-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGVOISJGXJIG-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(=C(C#N)N)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)N/C(=C(/C#N)\N)/C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea |
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